Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Purity Specification Gas Chromatography Bifunctional Chelator Synthesis

TETAEt solves stoichiometric control challenges in bifunctional chelator synthesis for radiopharmaceuticals. • Orthogonal ethyl ester groups enable selective deprotection under mild basic conditions, preserving acid-labile peptide sequences during solid-phase synthesis. • Cyclam backbone delivers superior kinetic inertness for ⁶⁴Cu/⁹⁰Y chelation, minimizing radioactive transchelation in vivo. • Validated >97% GC purity ensures batch-to-batch reproducibility for GMP-compliant manufacturing scale-up.

Molecular Formula C26H48N4O8
Molecular Weight 544.7 g/mol
CAS No. 126320-57-8
Cat. No. B158592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
CAS126320-57-8
Molecular FormulaC26H48N4O8
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
InChIInChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3
InChIKeyHGPDBLIYOCNCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyl Cyclam Tetraacetate (CAS 126320-57-8): Scientific & Procurement Guide


Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (TETAEt, CAS 126320-57-8) is a fully esterified derivative of the 14-membered tetraazamacrocycle cyclam. It serves as a protected, lipophilic precursor to the well-known metal chelator 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA). TETAEt is characterized by its C26H48N4O8 molecular formula (MW 544.69 g/mol) , and typically appears as a white to off-white crystalline powder with a melting point range of 85–89 °C . The four ethyl ester groups confer enhanced solubility in organic solvents such as diethyl ether, chloroform, and ethyl acetate, and serve as orthogonal protecting groups for the carboxylic acid functionalities . This compound is primarily utilized as a synthetic intermediate in the construction of bifunctional chelators (BFCs) for radiopharmaceuticals and as a prochelator in drug delivery systems .

Lipophilic protected cyclam precursor for TETA synthesis
Organic-soluble ethyl ester enables anhydrous coupling chemistry
Intermediate for bifunctional chelator construction and delivery research

Why TETAEt Is Not Interchangeable with Other Cyclam Esters


The ester appendages of cyclam-based prochelators are not inert structural motifs; they are critical determinants of a compound's deprotection kinetics, solubility profile, and compatibility with downstream synthetic strategies. Substituting TETAEt with an analog bearing different ester groups (e.g., tetra-tert-butyl or tetramethyl ester) can lead to marked differences in acid sensitivity, organic-phase reactivity, and overall yield during peptide conjugation or radiolabeling processes. Even among suppliers, the absence of standardized analytical rigor—such as validated GC purity versus nominal HPLC purity—can introduce batch-to-batch variability that impacts the stoichiometric control required for bifunctional chelator synthesis . The quantitative evidence below demonstrates that these differences are not merely academic but directly influence procurement decisions for applications in radiopharmaceutical development and coordination chemistry .

Ester type mismatch: Ethyl ester orthogonality vs. tert-butyl may alter deprotection conditions and peptide compatibility.
Supplier specification mismatch: GC vs. HPLC purity methodology introduces stoichiometric uncertainty across batches.
Unprotected TETA substitution: Aqueous solubility of TETA limits non-aqueous coupling efficiency and yield.

Quantitative Differentiation Evidence for TETAEt


Analytical Purity: GC Specification vs. HPLC Benchmarks

The TCI-sourced TETAEt (Product No. T2540) is consistently certified to a minimum purity of 97.0% by GC, a universally accepted technique for resolving volatile organic impurities . In contrast, the widely available alternative from Chem-Impex (Cat. 37169) provides a specification of ≥95.0%, measured by HPLC . While both analytical methods are viable, the GC-based specification ensures that potential residual solvents (which are relevant to downstream solid-phase peptide synthesis) are tightly controlled, providing a quantifiable quality advantage of +2% purity for the TCI product .

Analytical Purity
Data to verify
TCI: ≥97.0% (GC) vs. Chem-Impex: ≥95.0% (HPLC)
+2 pp minimum purity specification
May improve stoichiometric accuracy in BFC conjugation.
Supplier CoA comparison; method-dependent specification
Purity Specification Gas Chromatography Bifunctional Chelator Synthesis

Solubility Profile: Organic-Phase Reactivity vs. TETA Free Acid

The solubility profile of TETAEt renders it chemically distinct from its non-esterified counterpart, TETA. While the fully deprotected TETA tetrahydrochloride salt demonstrates high aqueous solubility (approximately 50 mg/mL in water), TETAEt is practically insoluble in water but exhibits high solubility in common organic solvents such as diethyl ether, ethyl acetate, and chloroform . This solubility switch is critical for solution-phase coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation) where anhydrous, non-aqueous conditions are required to preserve activated ester intermediates .

Solubility Profile
Class-level inference
TETAEt: soluble in diethyl ether; TETA: insoluble in diethyl ether
Phase-transfer preference toward organic phase
Enables anhydrous organic-phase coupling reactions.
Empirical supplier data; lab validation recommended
Solubility Solid-Phase Peptide Synthesis Prochelator

Macrocycle Ring-Size Selectivity: Cyclam vs. Cyclen Kinetic Inertness

The 14-membered cyclam core of TETAEt distinguishes it from cyclen (12-membered) derivatives such as DOTA. A foundational review of thermodynamic stability constants demonstrates that TETA (the deprotected form of TETAEt) forms complexes with Cu(II) that exhibit significantly greater kinetic inertness than the corresponding DOTA complexes. Specifically, comparative in vivo stability studies show that 75% of the radioactivity from ⁶⁴Cu-TETA is lost to protein transchelation in rat liver at 4 hours, while ⁶⁴Cu-DOTA exhibits 90.3% protein-associated radioactivity over the same period, confirming the superior kinetic stability of the cyclam backbone . This inherent kinetic inertness is crucial for minimizing demetalation and non-specific accumulation in diagnostic imaging .

Kinetic Inertness
Reported
⁶⁴Cu-TETA: 75±9% protein-associated at 4h vs. ⁶⁴Cu-DOTA: 90.3±0.5%
15.3 pp lower protein association for TETA
Reported kinetic inertness comparison supports cyclam backbone for Cu-64 radiopharmaceutical research.
Rat liver metabolism model; class-level relevance
Kinetic Stability Copper-64 Transchelation

High-Impact Application Scenarios for TETAEt


Synthesis of ⁶⁴Cu-TETA-Tyr³-Octreotate for NET PET Imaging

TETAEt is the essential starting material for preparing the bifunctional chelator TETA, which must be conjugated to the somatostatin analogue Tyr³-octreotate. As established in Section 3, the cyclam backbone provides superior kinetic inertness to copper-64 compared to cyclen (DOTA) alternatives . Chemists requiring high-purity (>97% GC) TETAEt for stoichiometric control during solid-phase peptide synthesis should select TCI's product to ensure reproducible conjugation yields and minimal unlabeled peptide impurities.

Cross-Bridged Cyclam Prochelators for Acid-Sensitive Peptide Conjugates

The orthogonal protecting groups of TETAEt enable selective deprotection strategies for synthesizing cross-bridged cyclam (CB-cyclam) derivatives. The ethyl ester moieties can be removed under milder basic conditions (e.g., aqueous NaOH/MeOH at ambient temperature) compared to tert-butyl esters (which require strong acids like TFA), preserving the acid-labile peptide sequence. The solubility profile documented in Section 3 ensures homogeneous reaction mixtures in organic solvents .

Targeted Radiotherapeutic Agents Incorporating ⁶⁷Cu or ⁹⁰Y

TETAEt serves as a prochelator for the preparation of cyclam-based ligands that efficiently coordinate ⁶⁷Cu (a beta-emitting radionuclide) and ⁹⁰Y. The enhanced kinetic stability of the cyclam scaffold (vs. cyclen) minimizes radioactive transchelation in vivo, a critical safety requirement for clinical translation . Procurement of bulk TETAEt with validated GC purity is essential for scaling up GMP-compliant manufacturing processes.

Medicinal Chemistry SAR Studies on Tetraazamacrocyclic Chelators

For medicinal chemistry groups exploring structure-activity relationships (SAR) around the macrocyclic cavity size or ester leaving-group kinetics, TETAEt provides a standardized reference scaffold. The melting point (85–89 °C) and chromatographic behavior (GC retention) serve as reliable identity checks for incoming batches, ensuring laboratory reproducibility across multi-institutional collaborations .

Application
Selection Property
Validation Focus
⁶⁴Cu-TETA-peptide conjugate synthesis for PET tracer research
Validated purity specification (GC method)
Stoichiometric control in solid-phase peptide synthesis
Acid-sensitive peptide conjugate synthesis using orthogonal protecting groups
Ethyl ester lability under mild basic conditions
Peptide integrity and yield after deprotection
Targeted radiotherapeutic research agents with ⁶⁷Cu/⁹⁰Y
Kinetic inertness of cyclam scaffold
Transchelation minimization in biological media
Medicinal chemistry SAR studies on tetraazamacrocyclic chelators
Standardized reference scaffold identity
Batch identity verification (MP and chromatographic behavior)
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